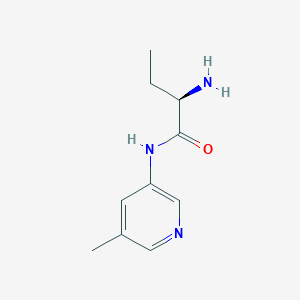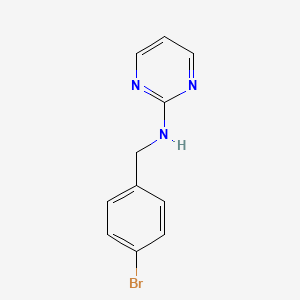
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a chemical compound that has been studied for its various biochemical and physiological effects. It is a synthetic compound that has shown potential for various scientific research applications.
Mécanisme D'action
The mechanism of action of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/HO-1 pathway. Additionally, it can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and physiological effects:
(this compound)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potential as an anti-cancer agent. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. However, one limitation of using (this compound)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are several future directions for the study of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is the investigation of its potential as a neuroprotective agent, as it has shown potential in protecting neurons from oxidative stress and inflammation. Additionally, further research can be done to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Finally, the development of more soluble forms of (this compound)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be explored to overcome its limitations in lab experiments.
Conclusion:
(this compound)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown potential for various scientific research applications. Its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent has been investigated. Its mechanism of action involves the activation of caspases and the Nrf2/HO-1 pathway, as well as the inhibition of the NF-κB pathway. While it has advantages in certain lab experiments, its limited solubility in water can be a limitation. Further research can be done to investigate its potential in various scientific research applications and to develop more soluble forms of the compound.
Méthodes De Synthèse
The synthesis of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-Boc-3-hydroxypiperidine, followed by the removal of the Boc-protecting group using trifluoroacetic acid. The reaction yields a white solid that can be purified using column chromatography.
Applications De Recherche Scientifique
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been studied for its potential in various scientific research applications. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14(16(21)19-7-3-4-12(20)10-19)8-11-9-18-15-6-2-1-5-13(11)15/h1-2,5-6,9,12,14,18,20H,3-4,7-8,10,17H2/t12?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSQLUIXMYHJR-TYZXPVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
